2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide
Overview
Description
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide, also known as Dimethyldibenzothiazole disulfide (MBI), is a chemical compound commonly used as a rubber antioxidant and accelerator . It is a white crystalline powder that is insoluble in water but soluble in organic solvents .
Molecular Structure Analysis
The molecular formula of 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide is C9H11NO2S . The molecular weight is 197.25 . The InChI key is XHTPPQBDONGRAF-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound appears as a colorless to light yellow liquid . It has a melting point below -80°C and a boiling point of approximately 135°C . The density is approximately 1.17 g/mL . It has a SMILES string of CC1©NS(=O)(=O)c2ccccc12 .Scientific Research Applications
Molecular Association : 2,3-dihydro-2-alkyl-3-hydroxybenzisothiazole 1,1-dioxides form hydrogen-bonded dimers with 12/14-membered bicyclic bridges, confirming their existence in the solid state (Rajeev et al., 1998).
Antimicrobial Properties : 3-substituted 1,2-benzisothiazole 1,1-dioxides show promising antimicrobial properties against Staphylococcus aureus, Salmonella typhosa, and Aspergillus niger, which could have pharmaceutical applications (Bachman et al., 1978).
Organic Synthesis and Catalysis : A facile synthesis method for 3-substituted 1,2-benzisothiazole 1,1-dioxides from saccharin and organolithium compounds has potential applications in organic synthesis and catalysis (Abramovitch et al., 1974).
Preparation of Sulfides and Thiocarboxylic S-Esters : An odorless method using 3-(alkylthio)-1,2-benzisothiazole 1,1-dioxide can produce various sulfides and thiocarboxylic S-esters (Yamada et al., 1983).
Diuretic Activity : The diuretic activity of indazole, benzisothiazole, and benzisothiazole 1,1-dioxide analogues has been explored (Shutske et al., 1983).
Oxygen-Transfer Reactions : 3-substituted 1,2-benzisothiazole 1,1-dioxide oxides have reduced reactivity but greater selectivity in oxygen-transfer reactions compared to oxaziridines (Davis et al., 1990).
Chiral Auxiliaries in Stereoselective Synthesis : Isothiazole 1,1-dioxides have evolved from sweeter compounds to useful chiral auxiliaries in stereoselective synthesis, with applications in pharmacology and asymmetric reactions (Schulze & Illgen, 1997).
Crystal Structure and Reactivity : The crystal structure of 4,5-dimethylisothiazol-3(2H)-one 1,1-dioxide and other derivatives have been analyzed for their potential impact on reactivity (Ng, 1993; Fonseca, 2009).
Synthesis and Phytotoxic Activities : N-substituted phenyl isothiazolone derivatives have been synthesized and shown to possess strong phytotoxic activities (Miyamoto et al., 2003).
New Ring Systems and Organic Species : Studies have focused on generating novel heterocyclic systems and organic species through ring-expansions and ring-annulations based on 1,2-benzisothiazole-1,1-dioxides and related compounds (Abramovitch et al., 1996; Carvalho et al., 2013).
Safety And Hazards
properties
IUPAC Name |
3,3-dimethyl-2H-1,2-benzothiazole 1,1-dioxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2S/c1-9(2)7-5-3-4-6-8(7)13(11,12)10-9/h3-6,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHTPPQBDONGRAF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=CC=CC=C2S(=O)(=O)N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403400 | |
Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |
CAS RN |
102362-98-1 | |
Record name | 2,3-Dihydro-3,3-dimethyl-1,2-benzisothiazole 1,1-dioxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90403400 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.